molecular formula C9H13NOS B1286317 2-Amino-2-[4-(methylthio)phenyl]ethanol CAS No. 910443-19-5

2-Amino-2-[4-(methylthio)phenyl]ethanol

Cat. No. B1286317
M. Wt: 183.27 g/mol
InChI Key: SISQHIHFZXIWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. This process is conducted in an aqueous ethanol medium and employs group-assisted purification (GAP) chemistry, which enhances green credentials by avoiding metal catalysts and simplifying product purification . Another study describes the synthesis of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives starting from substituted acetophenones, indicating a versatile approach to creating amino ethanol derivatives . These methods could potentially be adapted for the synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The studies provided do not directly address the chemical reactions of 2-Amino-2-[4-(methylthio)phenyl]ethanol. However, the synthesis processes described involve reactions such as esterification, nitrification, hydrolysis, and reduction, which are fundamental in the creation of amino ethanol derivatives . These reactions are indicative of the types of chemical transformations that might be relevant for 2-Amino-2-[4-(methylthio)phenyl]ethanol.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-2-[4-(methylthio)phenyl]ethanol are not detailed in the provided papers, the described compounds' properties, such as yields, purity (HPLC purity of 99.77% for a related compound), and the presence of intermolecular hydrogen bonds, suggest that similar compounds could exhibit high purity and stability, which are desirable traits for pharmaceutical applications . The antioxidant activity of the synthesized compounds in one study also suggests potential for bioactivity in related structures .

Scientific Research Applications

  • Anticancer Research

    • Summary of Application : 2-aminothiazole derivatives have shown potential in anticancer drug discovery . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has indicated significant cytotoxicity towards six cancer cell lines .
    • Methods of Application : The multi-component reaction of the compound with substituted benzaldehydes and thiourea produced the pyrimidine scaffolds .
    • Results or Outcomes : The compound showed maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
  • Antioxidant Research

    • Summary of Application : 2-aminothiazole derivatives have been associated with antioxidant activities .
  • Antimicrobial Research

    • Summary of Application : 2-aminothiazole derivatives have been associated with antimicrobial activities .
  • Anti-inflammatory Research

    • Summary of Application : 2-aminothiazole derivatives have been associated with anti-inflammatory activities .
  • Drug Development

    • Summary of Application : The 2-aminothiazole scaffold, which is similar to the structure of “2-Amino-2-[4-(methylthio)phenyl]ethanol”, is one of the characteristic structures in drug development . This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
    • Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Thiophene Derivatives

    • Summary of Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Results or Outcomes : A large number of heterocyclic compounds containing nitrogen and sulfur are used as medicine in different therapeutic targets .
  • Chemical Synthesis

    • Summary of Application : “2-Amino-2-[4-(methylthio)phenyl]ethanol” is a chemical compound that can be used in various chemical syntheses .
  • Pharmaceutical Research

    • Summary of Application : Compounds similar to “2-Amino-2-[4-(methylthio)phenyl]ethanol”, such as 2-aminothiazole derivatives, have been used in the development of various pharmaceutical drugs .
    • Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

properties

IUPAC Name

2-amino-2-(4-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQHIHFZXIWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288939
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[4-(methylthio)phenyl]ethanol

CAS RN

910443-19-5
Record name β-Amino-4-(methylthio)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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